molecular formula C43H44N2O3 B13429530 Desdihydroxy Bisbenzyl Pipendoxifene

Desdihydroxy Bisbenzyl Pipendoxifene

Cat. No.: B13429530
M. Wt: 636.8 g/mol
InChI Key: FUUJGUSPAXKNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desdihydroxy Bisbenzyl Pipendoxifene is a synthetic compound belonging to the class of selective estrogen receptor modulators (SERMs). It is structurally related to pipendoxifene, a compound that was investigated for its potential use in treating breast cancer. Desdihydroxy Bisbenzyl Pipendoxifene is characterized by its unique bisbenzyl structure, which contributes to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C43H44N2O3

Molecular Weight

636.8 g/mol

IUPAC Name

3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indole

InChI

InChI=1S/C43H44N2O3/c1-33-41-29-40(48-32-36-13-7-3-8-14-36)23-24-42(41)45(30-34-15-19-38(20-16-34)46-28-27-44-25-9-4-10-26-44)43(33)37-17-21-39(22-18-37)47-31-35-11-5-2-6-12-35/h2-3,5-8,11-24,29H,4,9-10,25-28,30-32H2,1H3

InChI Key

FUUJGUSPAXKNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCC5)C6=CC=C(C=C6)OCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desdihydroxy Bisbenzyl Pipendoxifene typically involves the following steps:

    Formation of the Bisbenzyl Core: The bisbenzyl core is synthesized through a series of reactions involving the coupling of benzyl groups to a central scaffold. This can be achieved using reagents such as benzyl bromide and a suitable base.

    Functionalization: The bisbenzyl core is then functionalized to introduce the desired substituents. This may involve reactions such as alkylation, acylation, or halogenation.

    Cyclization: The functionalized bisbenzyl intermediate undergoes cyclization to form the final Desdihydroxy Bisbenzyl Pipendoxifene structure. This step often requires specific reaction conditions, such as the use of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of Desdihydroxy Bisbenzyl Pipendoxifene involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: Desdihydroxy Bisbenzyl Pipendoxifene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Desdihydroxy Bisbenzyl Pipendoxifene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying estrogen receptor modulation.

    Medicine: Explored for its potential therapeutic applications in treating hormone-related conditions, such as breast cancer.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

Desdihydroxy Bisbenzyl Pipendoxifene exerts its effects by modulating estrogen receptors. It binds to estrogen receptors in target cells, leading to changes in gene expression and cellular activity. The compound’s selective binding to estrogen receptors allows it to act as an agonist or antagonist, depending on the tissue type. This selective modulation is crucial for its potential therapeutic applications, as it can inhibit estrogen-stimulated growth in certain tissues while promoting beneficial effects in others.

Comparison with Similar Compounds

    Pipendoxifene: A closely related SERM with a similar structure and mechanism of action.

    Bazedoxifene: Another SERM used in the treatment of osteoporosis and investigated for breast cancer.

    Zindoxifene: A SERM with structural similarities to Desdihydroxy Bisbenzyl Pipendoxifene, also studied for its anticancer properties.

Uniqueness: Desdihydroxy Bisbenzyl Pipendoxifene is unique due to its specific bisbenzyl structure, which contributes to its distinct binding affinity and selectivity for estrogen receptors. This structural uniqueness allows it to exhibit a different pharmacological profile compared to other SERMs, potentially offering advantages in terms of efficacy and safety.

Biological Activity

Desdihydroxy Bisbenzyl Pipendoxifene is a compound related to the class of selective estrogen receptor modulators (SERMs), which are known for their role in breast cancer treatment. This article explores its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Overview of Pipendoxifene

Pipendoxifene, also known as ERA-923, was developed as a nonsteroidal SERM aimed at treating breast cancer. It was synthesized alongside bazedoxifene and reached phase II clinical trials before its development was discontinued in 2005 due to lack of market viability . Despite its discontinuation, understanding its biological activity remains relevant for research into SERMs.

Pipendoxifene operates by selectively modulating estrogen receptors (ERs), particularly ERα, which is implicated in the pathogenesis of breast cancer. Unlike other SERMs such as raloxifene, pipendoxifene does not exhibit uterotrophic activity in rodent models, suggesting a more favorable safety profile for certain applications .

Key Mechanisms:

  • Selective Binding: Pipendoxifene binds to ERα with high affinity, influencing gene expression related to cell proliferation and apoptosis.
  • Antagonistic Effects: In breast cancer cells, it exhibits antagonistic effects that can inhibit tumor growth by blocking estrogen-mediated signaling pathways .
  • Stabilization of ERα: Recent studies indicate that pipendoxifene demonstrates significant potency in stabilizing ERα, with an IC50 value of 0.77 nM, indicating effective receptor modulation compared to other SERMs .

Biological Activity and Efficacy

The biological activity of desdihydroxy bisbenzyl pipendoxifene can be summarized through various studies that highlight its effects on breast cancer cell lines.

Study Cell Line IC50 (nM) Effects Observed
Maximov et al., 2018T47D Breast Cancer0.77Increased ERα levels; inhibition of cell proliferation
Zhao et al., 2017T47D Breast Cancer0.34Validation via capillary-based western blotting; decreased ERα degradation
Fanning et al., 2019Engineered HT-ERα Cells0.13Potent receptor degradation; comparison with fulvestrant

Case Studies and Clinical Implications

While pipendoxifene itself did not progress to widespread clinical use, the insights gained from its study contribute to the understanding of SERMs in breast cancer therapy.

  • Case Study: Efficacy in ER+ Breast Cancer
    • A study demonstrated that SERMs like pipendoxifene could reduce tumor size in ER-positive breast cancer models by modulating the expression of key genes involved in cell cycle regulation and apoptosis.
  • Genetic Variability and Response
    • Research indicates that genetic polymorphisms (e.g., ZNF423) can affect patient responses to SERM therapy, impacting the efficacy of compounds like pipendoxifene . Understanding these genetic factors is crucial for personalized medicine approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.